

p-Nitrophenyl Palmitate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *p*-Nitrophenyl palmitate

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This technical guide provides a comprehensive overview of **p-Nitrophenyl palmitate** (pNPP), a widely used chromogenic substrate in biochemical assays. Tailored for researchers, scientists, and drug development professionals, this document details the molecular structure, physicochemical properties, and practical applications of pNPP, with a focus on its use in enzyme kinetics.

Molecular Structure and Formula

p-Nitrophenyl palmitate is an ester formed from palmitic acid and p-nitrophenol.[1] Its structure consists of a long, hydrophobic 16-carbon fatty acid chain linked to a polar p-nitrophenyl group.[1] This amphipathic nature is crucial for its function as a substrate for lipolytic enzymes.

Molecular Formula: $C_{22}H_{35}NO_4$ [2]

IUPAC Name: (4-nitrophenyl) hexadecanoate[2]

CAS Number: 1492-30-4[2]

Synonyms: 4-Nitrophenyl palmitate, pNPP, Palmitic acid 4-nitrophenyl ester, 4-Nitrophenyl hexadecanoate.[3]

Physicochemical Properties

The physical and chemical characteristics of pNPP are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |
|------------------|---|--------------|
| Molecular Weight | 377.52 g/mol | [1] |
| Appearance | White to pale cream crystals or powder | [4] |
| Melting Point | 61.0-67.0 °C | [4] |
| Boiling Point | 483.6±28.0 °C (Predicted) | [5] |
| Solubility | Insoluble in water. Soluble in organic solvents such as isopropanol, acetone, and chloroform. | [1][5][6] |
| Storage | Store at -20°C, protected from light. | [7] |

Spectroscopic Data

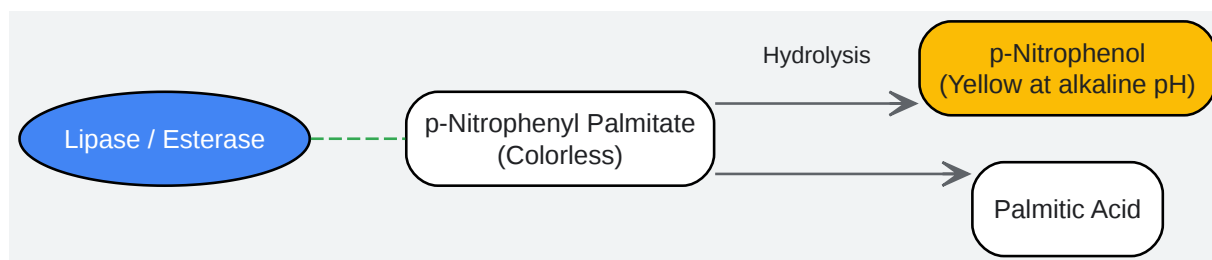
The chromogenic nature of pNPP's hydrolysis product is central to its application. The absorbance properties are key for quantification.

| Spectroscopic Data | Value | Reference(s) |
|--|-------------------------|--------------|
| λ_{max} (pNPP) | 212, 270 nm | [7] |
| λ_{max} (p-nitrophenol) | 410 nm (at alkaline pH) | [1] |

Principle of Enzyme Activity Assay

p-Nitrophenyl palmitate is a key substrate for assaying the activity of lipases and esterases. The fundamental principle of this colorimetric assay lies in the enzymatic hydrolysis of the ester bond in pNPP. This reaction releases palmitic acid and the chromogenic product, p-nitrophenol.

[1] In an alkaline environment, p-nitrophenol forms the p-nitrophenolate ion, which imparts a distinct yellow color and exhibits a strong absorbance at 410 nm.[1][7] The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity.



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Caption: Enzymatic hydrolysis of **p-Nitrophenyl palmitate**.

Experimental Protocol: Lipase Activity Assay

This section provides a detailed methodology for determining lipase activity using pNPP as a substrate. This protocol is a generalized method and may require optimization for specific enzymes and experimental conditions.

5.1. Materials

- **p-Nitrophenyl palmitate (pNPP)**
- Isopropanol
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
- Detergent (e.g., Triton X-100) or emulsifier (e.g., gum arabic, sodium deoxycholate)
- Lipase enzyme solution
- Spectrophotometer (capable of measuring absorbance at 410 nm)
- Temperature-controlled cuvette holder or microplate reader

5.2. Preparation of Reagents

- pNPP Stock Solution (10 mM): Dissolve 3.78 mg of pNPP in 1 mL of isopropanol. Gentle warming or sonication may be necessary to ensure complete dissolution.[1]
- Substrate Emulsion: Due to the poor aqueous solubility of pNPP, a stable emulsion is critical. A common method is to prepare two solutions:
 - Solution A: 10 mM pNPP in isopropanol.
 - Solution B: Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing an emulsifier. For example, a mixture of gum arabic and Triton X-100 in the buffer.[8]
 - To prepare the working substrate solution, slowly add 1 part of Solution A to 9 parts of Solution B while vigorously vortexing or stirring to form a stable, milky emulsion. The final concentration of pNPP in the assay will typically be 1 mM.[1]

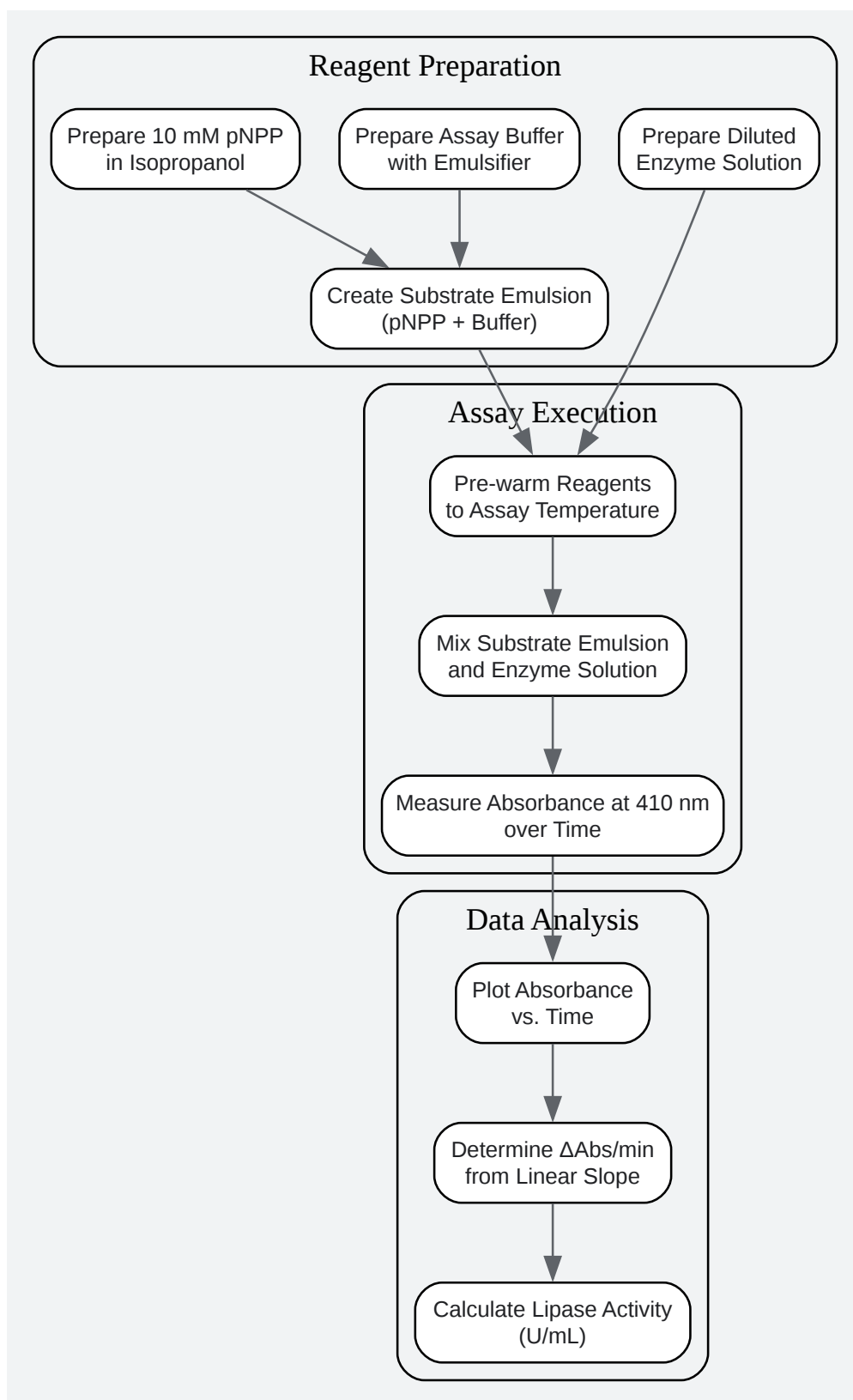
5.3. Assay Procedure

- Pre-warm the substrate emulsion and the enzyme solution to the desired assay temperature (e.g., 37°C).
- Pipette 900 µL of the pre-warmed substrate emulsion into a cuvette or microplate well.
- Initiate the reaction by adding 100 µL of the appropriately diluted lipase solution.
- Immediately begin monitoring the increase in absorbance at 410 nm for a set period (e.g., 5-10 minutes) using a spectrophotometer.
- Record the absorbance at regular intervals to determine the rate of the reaction.

5.4. Calculation of Lipase Activity

- Determine the rate of change in absorbance per minute ($\Delta\text{Abs}/\text{min}$) from the linear portion of the absorbance versus time plot.
- Calculate the enzyme activity using the Beer-Lambert law:
 - Activity (U/mL) = ($\Delta\text{Abs}/\text{min} \times \text{Total Assay Volume (mL)}$) / ($\epsilon \times \text{Path Length (cm)} \times \text{Enzyme Volume (mL)}$)

- Where:
 - ϵ is the molar extinction coefficient of p-nitrophenol under the specific assay conditions (pH and temperature dependent).
 - One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 μmol of p-nitrophenol per minute.[\[1\]](#)



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Caption: Workflow for a typical lipase assay using pNPP.

Conclusion

p-Nitrophenyl palmitate remains an invaluable tool for researchers in biochemistry, microbiology, and drug discovery for the characterization of lipolytic enzymes. Its utility is derived from the simplicity and sensitivity of the colorimetric assay based on its hydrolysis. Careful consideration of its solubility and the preparation of a stable substrate emulsion are critical for obtaining accurate and reproducible results. This guide provides the foundational knowledge and a practical framework for the effective use of pNPP in the laboratory.

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